molecular formula C18H29N3O3 B6100268 N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide

N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B6100268
M. Wt: 335.4 g/mol
InChI Key: RLNQYMCDTMWREE-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a cyclopropyl group, a piperidine ring, and an oxazole moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-12(2)15-11-16(24-20-15)18(23)21-9-7-13(8-10-21)3-6-17(22)19-14-4-5-14/h12-14,16H,3-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNQYMCDTMWREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the oxazole moiety, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxazole moiety to its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

    Industrial Chemistry: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, oxazole-containing molecules, and cyclopropyl-substituted compounds. Examples include:

  • N-cyclopropyl-3-[1-(3-methyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
  • N-cyclopropyl-3-[1-(3-ethyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide

Uniqueness

The uniqueness of N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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